

<-3> A Comparative Guide to Methoxy-Substituted Pyrazole Amines as Enzyme Inhibitors

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Compound of Interest

Compound Name:	1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
CAS No.:	687602-32-0
Cat. No.:	B3042980

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Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of enzyme inhibition.[1][2] This guide provides a comparative analysis of methoxy-substituted pyrazole amines, a chemical class that has demonstrated significant potential in the targeted inhibition of key enzyme families, including protein kinases and carbonic anhydrases. We will delve into the structure-activity relationships (SAR) governed by methoxy substitution, present comparative inhibitory data, and provide detailed, field-tested protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Role of the Methoxy Group in Pyrazole Inhibitors

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that serves as a "privileged scaffold" in drug design.[2] Their ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, allows them to bind effectively within the active sites of diverse enzymes. The introduction of an amine group to the pyrazole core further enhances its utility, providing a critical vector for interaction and substitution.

The focus of this guide, the methoxy group (-OCH₃), is a small, yet powerful, modulator of a molecule's physicochemical properties. Its inclusion is a deliberate design choice with several strategic advantages:

- **Electronic Effects:** The methoxy group is an electron-donating group, which can influence the pKa of the pyrazole nitrogens and the amine substituent, thereby modulating binding affinity.
- **Steric and Conformational Influence:** The placement of a methoxy group can orient other parts of the molecule optimally within a binding pocket and can favor a bioactive conformation.
- **Hydrogen Bond Acceptance:** The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the enzyme's active site.[3]
- **Metabolic Stability:** Methoxy groups can block sites of potential metabolism, improving the pharmacokinetic profile of a drug candidate.

This guide will explore how these properties are exploited in the design of potent and selective enzyme inhibitors, focusing on two major classes of enzymes: Carbonic Anhydrases and Protein Kinases.

Comparative Analysis: Methoxy-Substituted Pyrazoles in Action

The efficacy of a methoxy-substituted pyrazole amine is highly dependent on both the enzyme target and the specific substitution pattern on the pyrazole and associated aryl rings.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Certain isoforms, like CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[1] Pyrazole-based sulfonamides have emerged as a potent class of CA inhibitors.[5]

Studies have shown that the strategic placement of methoxy groups can significantly enhance inhibitory activity. For instance, a 2-methoxyphenyl group at the 5-position of a pyrazole ring led to potent and selective inhibition of the hCA II isoform.[5] In another study, a 3,4,5-trimethoxyphenyl substituent on a pyrazole derivative showed effective inhibition of hCA I and hCA II isoforms, with K_i values in the low nanomolar range.[4]

Compound/Substitution Pattern	Target Isoform	IC50 / K_i (nM)	Reference
Pyrazole with 5-(2-methoxyphenyl)	hCA II	750 (IC50)	[5]
Pyrazoline with 3-aryl-methoxy	hCA II	0.42 - 90.1 (K_i)	[1]
5-(3,4,5-trimethoxyphenyl)-pyrazole	hCA I	5.13 - 16.9 (K_i)	[4]
5-(3,4,5-trimethoxyphenyl)-pyrazole	hCA II	11.77 - 67.39 (K_i)	[4]

Structure-Activity Relationship (SAR) Insights:

The data suggests that for carbonic anhydrase inhibition, methoxy groups on an aryl ring attached to the pyrazole core are highly influential. The positioning dictates isoform selectivity. For example, a methoxy group on the 3-aryl ring was favorable for CA II inhibition, while substitutions on the 5-aryl ring were more effective against the tumor-associated CA IX and XII isoforms.[1] This highlights the importance of precise structural modifications to achieve desired selectivity profiles.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating proteins. Their dysregulation is a known cause of many diseases, particularly cancer.^{[6][7]} The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.^{[3][7][8][9]}

The Janus kinases (JAKs) are a family of tyrosine kinases that are key components of the JAK/STAT signaling pathway, a critical pathway in immunity and cell growth.^[8] Aberrant JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.^{[9][10]}

While specific IC₅₀ values for a direct comparison of methoxy-substituted versus non-methoxy-substituted pyrazole amines are not consolidated in the search results, the literature provides strong evidence for the importance of the pyrazole core and its substituents in achieving potent JAK inhibition. For example, 4-amino-(1H)-pyrazole derivatives have been shown to be potent JAK inhibitors, with IC₅₀ values in the low nanomolar range against JAK1, JAK2, and JAK3.^[8] The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully optimized to yield potent and selective JAK2 inhibitors.^{[9][10]}

A structure-activity relationship study on a series of pyrazole derivatives targeting Cyclin-Dependent Kinase 1 (CDK1) indicated that monohalogen substitutions (fluoro or chloro) were more effective for antiproliferative activity than a methoxy group.^[3] Conversely, another study on FGFR1 inhibitors showed a methoxy oxygen forming a critical hydrogen bond in the active site.^[3] This demonstrates that the utility of a methoxy group is highly context-dependent, varying with the specific kinase target and the overall molecular architecture.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, this section provides detailed, validated protocols for the synthesis of a representative methoxy-substituted pyrazole and a standard in vitro kinase inhibition assay.

Synthesis of a Methoxy-Substituted Pyrazole Amine

This protocol describes a general, efficient method for the synthesis of N-substituted pyrazoles from primary amines and β -diketones, which can be adapted for methoxy-substituted precursors.^[11]

Objective: To synthesize 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.

Materials:

- 4-Methoxyaniline
- 2,4-Pentanedione (Acetylacetone)
- O-(4-nitrobenzoyl)hydroxylamine
- Dimethylformamide (DMF), anhydrous
- Hexane, HPLC grade
- Ethyl Acetate (EA), HPLC grade
- Silica gel for column chromatography

Procedure:

- To a reaction vial, add 4-methoxyaniline (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).
- Add anhydrous DMF (5.0 mL) to the vial.
- Seal the vial and heat the reaction mixture to 85°C using a heating block for 1.5 hours.
- Causality: The heating provides the necessary activation energy for the condensation reaction between the amine and the diketone, followed by cyclization to form the pyrazole ring. DMF is used as a polar aprotic solvent to dissolve the reactants.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.[11]
- Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

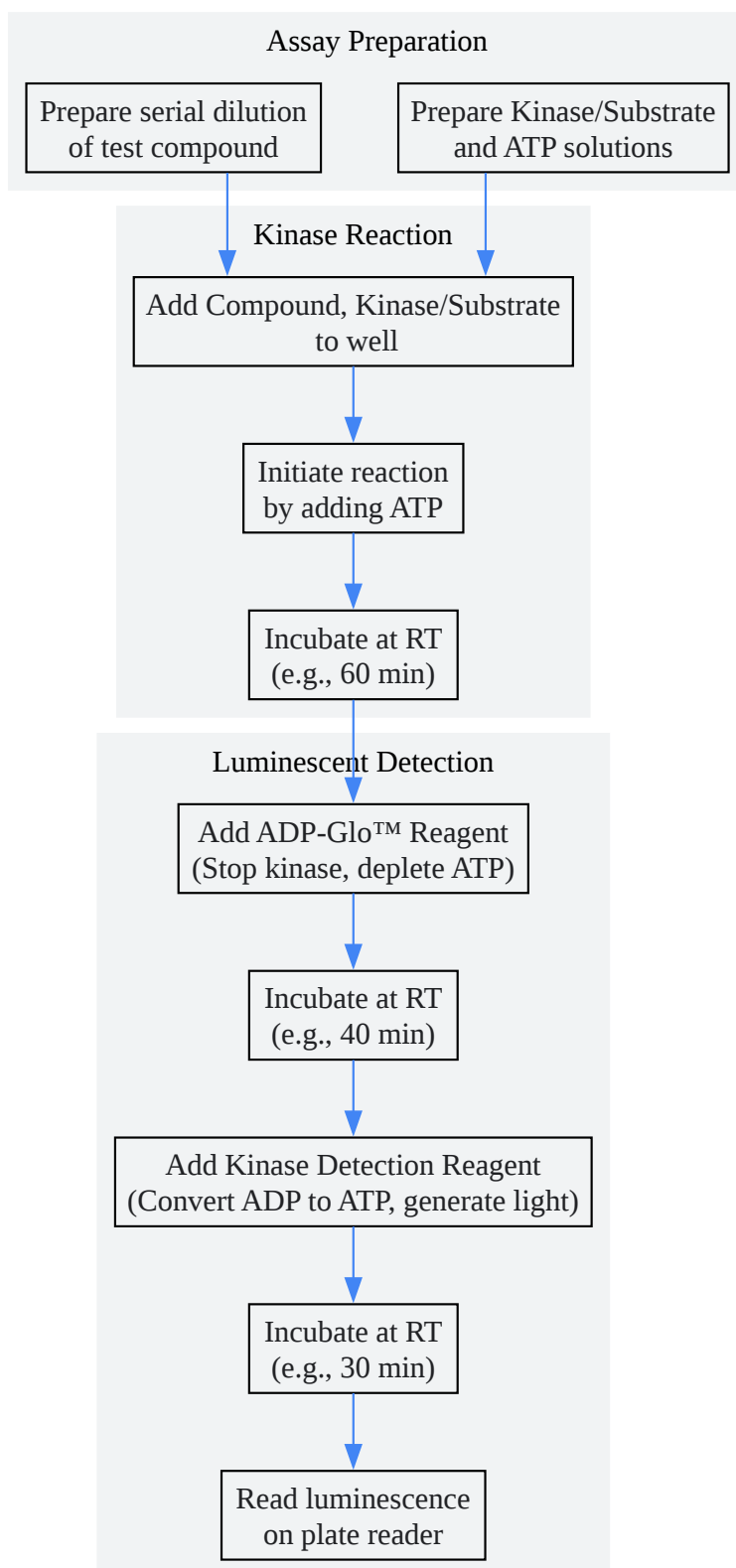
This protocol outlines a robust method for determining the IC₅₀ value of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a methoxy-substituted pyrazole amine against a target kinase.

Materials:

- Target Protein Kinase (e.g., JAK2)
- Kinase-specific substrate peptide
- Adenosine triphosphate (ATP), high purity
- Test Inhibitor (e.g., methoxy-substituted pyrazole amine)
- Positive Control Inhibitor (e.g., Staurosporine)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well microplates
- Multichannel pipette or liquid handling system
- Plate-reading luminometer

Workflow Diagram:



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